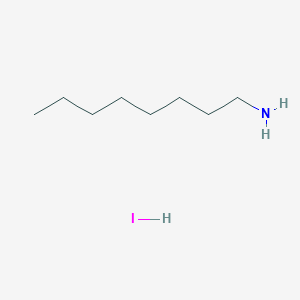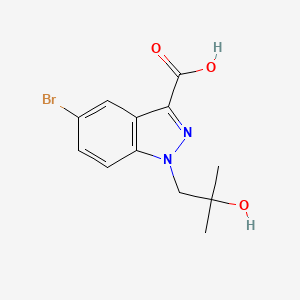![molecular formula C14H19N3O2 B6305929 tert-Butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate; 98% CAS No. 2103352-80-1](/img/structure/B6305929.png)
tert-Butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (also known as tert-butyl 7-(dimethylamino)pyrrolo[2,3-c]pyridine-1-carboxylate or tert-butyl 7-(dimethylamino)pyrrolo[2,3-c]pyridine-1-carboxylic acid) is an organic compound with the formula C11H17N2O2. It is a white solid that is soluble in organic solvents. It is widely used in scientific research due to its unique properties, such as its ability to act as a catalyst in various reactions.
Wirkmechanismus
Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate acts as a catalyst in various reactions due to its ability to form a complex with the reactant. This complex then facilitates the reaction by stabilizing the transition state and increasing the reaction rate.
Biochemical and Physiological Effects
Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has been found to have no toxic effects in animals, and thus is considered safe for use in scientific research. However, it has been found to have some potential anti-inflammatory effects in mice, although the mechanism of action is not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several advantages for use in laboratory experiments. It is a stable compound that is easy to store and handle. It is also a highly effective catalyst, making it ideal for use in a variety of reactions. However, it is also limited in that it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
Given its unique properties, there are a number of potential future directions for the use of tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. These include its use as a catalyst in the synthesis of new pharmaceuticals and agrochemicals, as well as its use in the synthesis of new polymers and nanomaterials. In addition, it could be used in the development of new anti-inflammatory drugs, as well as in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new materials for use in fuel cells and other energy storage applications.
Synthesemethoden
Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl pyrrolo[2,3-c]pyridine-1-carboxylate with dimethylamine in the presence of an acid catalyst. The resulting product is then reacted with tert-butyl bromide in the presence of a base catalyst to give the desired product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has been used in a wide range of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of organometallic compounds, such as iron and cobalt complexes. In addition, it has been used in the synthesis of polymers and nanomaterials.
Eigenschaften
IUPAC Name |
tert-butyl 7-(dimethylamino)pyrrolo[2,3-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-9-7-10-6-8-15-12(11(10)17)16(4)5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJKZYGKSKWVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)








